5-Methoxy-2,3,3-trimethyl-3H-indole

Vue d'ensemble

Description

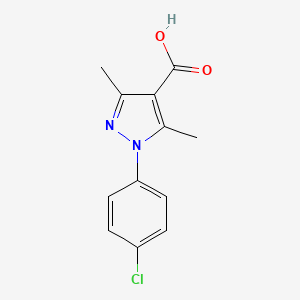

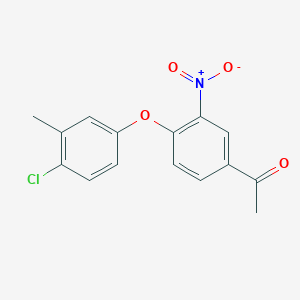

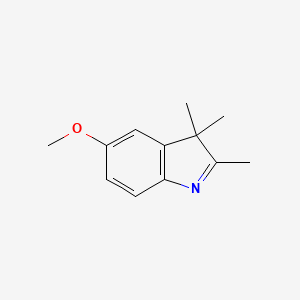

5-Methoxy-2,3,3-trimethyl-3H-indole is a chemical compound with the molecular formula C12H15NO . It is also known by its IUPAC name, 5-methoxy-2,3,3-trimethyl-3H-indole .

Synthesis Analysis

The synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole can be achieved from 3-Methyl-2-butanone and (4-methoxyphenyl)hydrazine . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

The InChI code for 5-Methoxy-2,3,3-trimethyl-3H-indole is 1S/C12H15NO/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8/h5-7,13H,1H2,2-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

5-Methoxy-2,3,3-trimethyl-3H-indole has a molecular weight of 189.26 . It has a density of 1.0±0.1 g/cm3, a boiling point of 286.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound has a molar refractivity of 57.0±0.5 cm3 .Applications De Recherche Scientifique

Ultraviolet Spectra Study

The study of 5-Methoxy-2,3,3-trimethyl-3H-indole and its derivatives revealed insights into their ultraviolet spectra. Structural features responsible for bathochromic shifts in the UV spectrum of 3H-indolium cations were determined, providing valuable data for chemical analysis and material sciences (Ahmed & Robinson, 1967).

Catalysis in Organic Synthesis

This compound plays a role in catalysis, particularly in the self-addition of indoles to form indolylindoline derivatives. This process, facilitated by indium trichloride, is significant in organic synthesis, leading to the creation of complex molecular structures (Pal, Giri, & Jaisankar, 2005).

Antioxidant and Cytoprotective Potency

A derivative of 5-Methoxy-2,3,3-trimethyl-3H-indole, characterized as a melatonin analogue, showed significant in vitro antioxidant and cytoprotective potency. This finding suggests potential applications in neuroprotection and pharmacology (Spadoni et al., 2006).

Corrosion Inhibition

Indolium-based ionic liquids derived from this compound have been studied for their corrosion inhibition properties. This application is critical in material sciences, especially in protecting metals from acid-induced corrosion (Ahmed et al., 2019).

Medicinal Chemistry and Drug Discovery

5-Methoxy-2,3,3-trimethyl-3H-indole derivatives have been explored for their role as serotonin receptor antagonists, with potential applications in treating cognitive disorders such as Alzheimer's disease (Nirogi et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

5-methoxy-2,3,3-trimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGHZHPESMATDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454998 | |

| Record name | 5-Methoxy-2,3,3-trimethyl-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2,3,3-trimethyl-3H-indole | |

CAS RN |

31241-19-7 | |

| Record name | 5-Methoxy-2,3,3-trimethyl-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.